2,4,5-Trimethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO5S. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxybenzene-1-sulfonamide typically involves the reaction of 2,4,5-trimethoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed:
Oxidation: Formation of 2,4,5-trimethoxybenzenesulfonic acid.
Reduction: Formation of 2,4,5-trimethoxybenzene-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,5-Trimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 2,4,6-Trimethoxybenzene-1-sulfonamide
- 2,5-Dimethoxybenzene-1-sulfonamide
- 3,4,5-Trimethoxybenzene-1-sulfonamide
Comparison: 2,4,5-Trimethoxybenzene-1-sulfonamide is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H13NO5S |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2,4,5-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C9H13NO5S/c1-13-6-4-8(15-3)9(16(10,11)12)5-7(6)14-2/h4-5H,1-3H3,(H2,10,11,12) |
InChI Key |
FUHLCQHOFUVERB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.